molecular formula C11H16BrNO B1332293 3-(3-bromophenoxy)-N,N-dimethylpropylamine CAS No. 912569-57-4

3-(3-bromophenoxy)-N,N-dimethylpropylamine

Cat. No.: B1332293
CAS No.: 912569-57-4
M. Wt: 258.15 g/mol
InChI Key: FMYWALTVPROHIA-UHFFFAOYSA-N
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Description

3-(3-bromophenoxy)-N,N-dimethylpropylamine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group attached to a dimethylpropan-1-amine backbone. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

3-(3-bromophenoxy)-N,N-dimethylpropylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine typically involves the reaction of 3-bromophenol with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is often facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the phenol group, allowing it to react with the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenoxy)-N,N-dimethylpropylamine can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The bromine atom can be reduced to form a phenoxy group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-bromophenoxy)-N,N-dimethylpropylamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dimethylpropan-1-amine backbone may facilitate the compound’s binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromophenoxy)propanoic acid: Shares the bromophenoxy group but differs in the backbone structure.

    4-(3-bromophenoxy)pyridine: Contains a pyridine ring instead of the dimethylpropan-1-amine backbone.

    3-bromopyridine: An aryl bromide with a simpler structure.

Uniqueness

3-(3-bromophenoxy)-N,N-dimethylpropylamine is unique due to its specific combination of the bromophenoxy group and the dimethylpropan-1-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYWALTVPROHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366873
Record name [3-(3-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-57-4
Record name [3-(3-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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